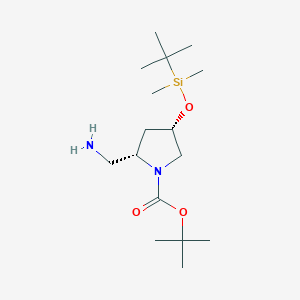

(2S,4S)-tert-butyl 2-(aminomethyl)-4-((tert-butyldimethylsilyl)oxy)pyrrolidine-1-carboxylate

Description

The compound (2S,4S)-tert-butyl 2-(aminomethyl)-4-((tert-butyldimethylsilyl)oxy)pyrrolidine-1-carboxylate (CAS: 186202-47-1) is a pyrrolidine derivative featuring a stereospecific (2S,4S) configuration. Its structure includes a tert-butoxycarbonyl (Boc) group at the 1-position, an aminomethyl substituent at the 2-position, and a tert-butyldimethylsilyl (TBS)-protected hydroxyl group at the 4-position. The Boc group serves as a protective moiety for amines, while the TBS group stabilizes the hydroxyl group against undesired reactions during synthesis. This compound is primarily utilized as an intermediate in pharmaceutical chemistry, particularly in the synthesis of bioactive molecules where stereochemical integrity is critical .

Properties

IUPAC Name |

tert-butyl (2S,4S)-2-(aminomethyl)-4-[tert-butyl(dimethyl)silyl]oxypyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H34N2O3Si/c1-15(2,3)20-14(19)18-11-13(9-12(18)10-17)21-22(7,8)16(4,5)6/h12-13H,9-11,17H2,1-8H3/t12-,13-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKCJFKXHBRAYKQ-STQMWFEESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1CN)O[Si](C)(C)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1CN)O[Si](C)(C)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H34N2O3Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-tert-butyl 2-(aminomethyl)-4-((tert-butyldimethylsilyl)oxy)pyrrolidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the pyrrolidine ring, followed by the introduction of the tert-butyl and aminomethyl groups. The tert-butyldimethylsilyl ether is then added under specific reaction conditions to protect the hydroxyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-tert-butyl 2-(aminomethyl)-4-((tert-butyldimethylsilyl)oxy)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The aminomethyl and tert-butyldimethylsilyl groups can be substituted under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

(2S,4S)-tert-butyl 2-(aminomethyl)-4-((tert-butyldimethylsilyl)oxy)pyrrolidine-1-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S,4S)-tert-butyl 2-(aminomethyl)-4-((tert-butyldimethylsilyl)oxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with proteins, while the tert-butyldimethylsilyl ether can protect reactive sites during chemical reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related pyrrolidine derivatives, focusing on functional groups, protective strategies, and applications.

Table 1: Structural and Functional Comparison of Pyrrolidine Derivatives

Key Findings from Comparative Analysis

Functional Group Diversity: The aminomethyl group in the target compound enables versatile functionalization (e.g., acylation, Schiff base formation), distinguishing it from derivatives with carbamoyl (compound 14) or formyl () groups. TBS vs. Ms Protection: The TBS group in the target compound enhances stability under basic and nucleophilic conditions, whereas the methylsulfonyloxy (Ms) group in acts as a leaving group for substitution reactions.

Stereochemical Impact :

- The (2S,4S) configuration in the target compound and compound 14 ensures spatial alignment critical for biological activity, such as binding to enzyme active sites. In contrast, the (2S,4R) isomer in exhibits distinct reactivity due to altered stereochemistry .

Protective Group Strategies: Boc vs. Cbz: The Boc group (target compound) is cleaved under acidic conditions (e.g., TFA), while the Cbz group () requires hydrogenolysis, offering orthogonal deprotection routes in multi-step syntheses. TBS Stability: TBS-protected hydroxyls (target compound, compound 14) resist hydrolysis under mild conditions, unlike unprotected hydroxyls (), which may undergo unwanted oxidation or esterification.

Applications in Drug Synthesis: Compound 14 () was used in taxol analog synthesis, leveraging its carbamoyl group for amide bond formation. The target compound’s aminomethyl group could similarly serve as a handle for coupling with carboxylic acids or heterocycles.

Challenges and Limitations

- Steric Hindrance : The bulky TBS and Boc groups may hinder reactions requiring steric access to the pyrrolidine core.

- Deprotection Specificity : TBS removal (e.g., TBAF) must be carefully timed to avoid side reactions, unlike Cbz deprotection, which is milder but requires hydrogenation equipment.

Biological Activity

(2S,4S)-tert-butyl 2-(aminomethyl)-4-((tert-butyldimethylsilyl)oxy)pyrrolidine-1-carboxylate is a chiral pyrrolidine derivative that has garnered attention for its potential applications in medicinal chemistry and organic synthesis. The compound's unique structure, featuring a pyrrolidine ring and various functional groups, suggests diverse biological activities that warrant detailed exploration.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of 331.52 g/mol. Its structure includes:

- A pyrrolidine ring , which is a five-membered cyclic amine.

- A tert-butyl group that enhances lipophilicity.

- A tert-butyldimethylsilyl ether , which may influence its reactivity and stability.

- An aminomethyl group , contributing to its biological activity.

Anticancer Potential

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, research on similar pyrrolidine derivatives has shown promising results against various cancer cell lines, including ovarian cancer. The compound's ability to induce apoptosis in cancer cells may be attributed to its interaction with anti-apoptotic proteins such as Mcl-1, leading to cell cycle arrest and increased cell death rates .

The biological activity of this compound can be linked to several mechanisms:

- Inhibition of Protein Interactions : The presence of the aminomethyl group may facilitate binding to specific proteins involved in cell survival pathways.

- Cell Cycle Modulation : Studies indicate that compounds with similar structures can disrupt normal cell cycle progression, leading to increased apoptosis in cancer cells .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of (2S,4S)-tert-butyl 2-(aminomethyl)-4-((tert-butyldimethylsilyl)oxy)pyrrolidine-1-carboxylate, it is beneficial to compare it with structurally related compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| (2S,4R)-tert-butyl 2-(aminomethyl)-4-hydroxy-pyrrolidine-1-carboxylate | Hydroxy group instead of silyloxy | Exhibits different biological activities due to hydroxy substitution |

| (2S,4S)-N-Boc-4-(aminomethyl)pyrrolidine | Boc protection instead of silyloxy | Commonly used in peptide synthesis; easier deprotection conditions |

| 1-Aminomethylpyrrolidine | Lacks bulky substituents | Simpler structure may lead to different reactivity patterns |

This table illustrates how variations in substituents can significantly influence the chemical properties and biological activities of pyrrolidine derivatives.

Case Studies

- In Vitro Studies : In vitro experiments have demonstrated that the compound can effectively reduce viability in chemoresistant ovarian cancer cell lines when used in conjunction with other agents like ABT-737. The combination therapy led to enhanced apoptosis rates compared to monotherapy .

- Molecular Dynamics Simulations : Computational studies have suggested that the compound stabilizes interactions with target proteins, enhancing its potential as a therapeutic agent. These simulations provide insights into binding affinities and interaction dynamics that are crucial for drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.